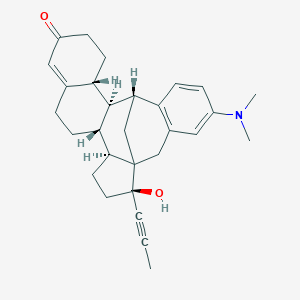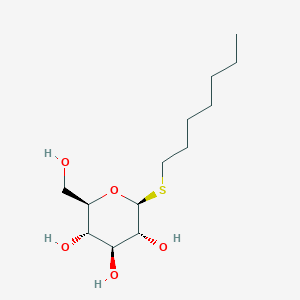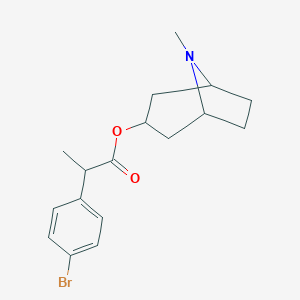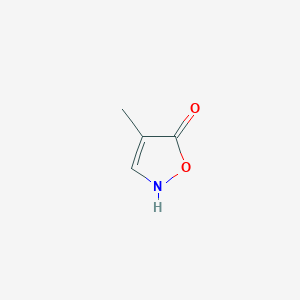![molecular formula C10H18O4 B133220 2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] CAS No. 944-26-3](/img/structure/B133220.png)
2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] is an organic compound that belongs to the class of dioxolanes Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols This particular compound is characterized by its two dioxolane rings, which are fused together through a central ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] typically involves the reaction of 2-methyl-1,3-dioxolane with an appropriate alkylating agent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a stabilizer for biological samples.
Industry: The compound is used in the production of polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound can act as a stabilizer or catalyst in various chemical reactions, influencing the reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxolane: A simpler analog with a single dioxolane ring.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: A related compound with additional phenyl groups.
Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate: An ester derivative with similar structural features.
Uniqueness
2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] is unique due to its dual dioxolane rings, which confer distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(11-5-6-12-9)3-4-10(2)13-7-8-14-10/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRSSQZISKCVNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCC2(OCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312120 |
Source


|
| Record name | 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944-26-3 |
Source


|
| Record name | NSC250348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)




